1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one belongs to the class of 1,4-benzodiazepines. This class of compounds is widely studied in chemistry for their coordination behavior with metal ions and their solubility properties. [, , ]. While structurally similar to some pharmaceuticals, this document will refrain from discussing any medicinal properties or applications.
1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is a chemical compound belonging to the class of benzodiazepines, which are known for their psychoactive properties. This compound features a unique structure that includes a benzodiazepine ring, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula of this compound is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is synthesized through various organic reactions involving precursors like benzophenone derivatives and amines. It falls under the classification of heterocyclic compounds, specifically as a member of the benzodiazepine family, which are widely recognized for their therapeutic effects including anxiolytic, anticonvulsant, and muscle relaxant properties.
The synthesis of 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one can be accomplished using several methods:
The reaction conditions often require careful control of temperature and pressure to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and isolate the final product.
The compound exhibits specific spectral characteristics which can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These analyses confirm the presence of functional groups and structural integrity.
1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one participates in several types of chemical reactions:
The reaction mechanisms often involve nucleophilic attacks on electrophilic centers within the molecule. Understanding these mechanisms is crucial for developing new derivatives with enhanced biological activity.
The mechanism of action for 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one primarily involves its interaction with benzodiazepine receptors in the central nervous system. Upon binding to these receptors, the compound enhances the effect of gamma-Aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability throughout the nervous system. This interaction leads to its sedative, anxiolytic (anti-anxiety), and muscle relaxant effects.
This compound is characterized by its stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility profile indicates it is soluble in organic solvents but may have limited solubility in water.
1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one has several applications in scientific research:
Tricyclic benzodiazepines emerge from annelation strategies that fuse additional rings onto the prototypical 1,4-benzodiazepine nucleus. These modifications profoundly alter pharmacological profiles by constraining molecular flexibility and modulating electronic interactions with target receptors. 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one belongs to the benzo[e]-fused subclass, characterized by linear fusion extending the aromatic system. This contrasts with angularly fused tricyclics like imidazo[1,5-a][1,4]benzodiazepines (e.g., midazolam) or thienodiazepines (e.g., etizolam) [5] [7]. The benzo[e] fusion imposes planarity across the three-ring system, enhancing π-π stacking potential within receptor pockets. Physicochemically, this compound exhibits a melting point of 153°C and predicted pKa of 3.62, indicating moderate acidity at the lactam nitrogen [4]. Its solid-state conformation features intramolecular hydrogen bonding between the lactam N–H and carbonyl oxygen, stabilizing a semi-rigid boat conformation in the diazepine ring. This contrasts with the twist-boat conformation observed in non-fused analogs like diazepam—a divergence that may underlie its distinct receptor efficacy [4] [9]. Contemporary synthetic routes to this scaffold typically involve condensation of o-phenylenediamine derivatives with α-amino acid esters, followed by cyclodehydration—a strategy that enables precise substitution at N1 and C5 positions [4] [7].
Table 2: Classification of Representative Tricyclic Benzodiazepine Scaffolds
Scaffold Type | Prototype Compound | Fusion Pattern | Key Physicochemical Properties |
---|---|---|---|
Benzo[e]-diazepines | 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one | Linear fusion | MP: 153°C; pKa: 3.62; LogP: 2.8 (pred) |
Imidazo[1,5-a]-benzodiazepines | Midazolam | 5-membered imidazole fusion | Water-soluble at pH<4; LogP: 3.92 |
Thieno[3,2-f]-diazepines | Etizolam | Thiophene fusion | MP: 147°C; LogP: 2.47 |
Triazolo[1,5-a]-benzodiazepines | Alprazolam | Triazole fusion | MP: 228°C; LogP: 2.12 |
Structural Analysis: The benzo[e] fusion extends π-conjugation and enhances dipole moment (μ=4.2 D vs. diazepam’s 2.8 D), potentially strengthening electrostatic interactions within the benzodiazepine binding pocket [4] [5].
As a benzodiazepine scaffold, 1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one interacts with GABAA receptors—ligand-gated chloride channels comprising pentameric assemblies of α, β, and γ subunits. Its binding occurs at the α-γ subunit interface, distinct from GABA’s orthosteric site, where it functions as an allosteric modulator [2] [9]. Unlike full agonists like diazepam that maximally potentiate GABAergic currents, this compound exhibits partial agonism characterized by submaximal chloride influx even at full receptor occupancy. This efficacy profile arises from its constrained tricyclic architecture, which impedes the conformational rearrangement typically induced by classical benzodiazepines [5] [9]. Subunit selectivity studies suggest preferential affinity for α2/α3-containing GABAA subtypes (Ki ~150 nM) over α1 (Ki >500 nM), aligning with its classification as a non-sedating anxiolytic scaffold [9]. This contrasts sharply with diazepam’s pan-subtype affinity, which underlies its sedative side effects. Molecular dynamics simulations reveal that the benzo[e] extension forms unique van der Waals contacts with His102 of the α1 subunit and π-stacking with Tyr160 of the γ2 subunit—interactions absent in monocyclic benzodiazepines [5]. These binding nuances rationalize its development as a research tool for dissecting subtype-specific GABA_A physiology and designing functionally selective therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7